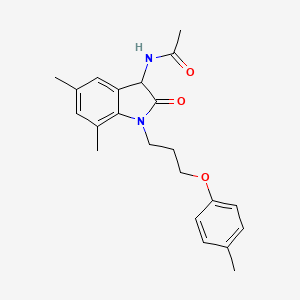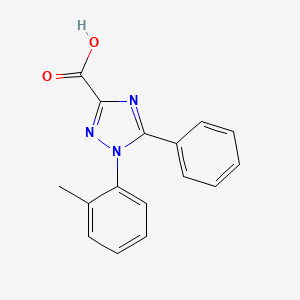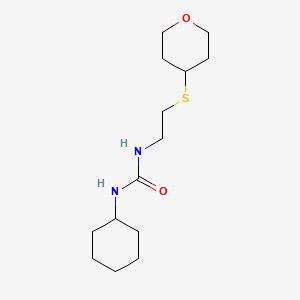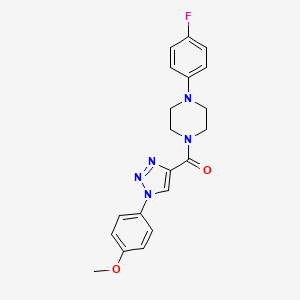
N-(5,7-dimethyl-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,7-dimethyl-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide, also known as DPA-714, is a novel PET radiotracer that has gained significant attention in the field of neuroimaging research. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in high levels in activated microglia and astrocytes. The TSPO is a promising target for the development of radiotracers for the non-invasive imaging of neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.
Scientific Research Applications
Antibacterial and Antifungal Activities
Research has shown that derivatives of indolin-3-yl acetamide, including N-(5,7-dimethyl-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide, have promising antibacterial and antifungal activities. A study synthesized various derivatives and evaluated their effectiveness against pathogenic microorganisms, finding some compounds with significant antimicrobial properties (Debnath & Ganguly, 2015).
Cardiotonic Properties
Another study discovered that certain indole acetamide derivatives exhibit potent positive inotropic effects in animals. These compounds demonstrated significant potential as cardiotonics, which are agents that increase the contractility of the heart muscles (Robertson et al., 1986).
Molecular Structure and Interaction
Research into the molecular structure of indole acetamide compounds, similar to N-(5,7-dimethyl-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide, has revealed interesting aspects of their intramolecular interactions. Studies have examined how these structures form and their implications for chemical properties and potential applications (Helliwell et al., 2011).
Fluorescence and Sensory Applications
Indole acetamide derivatives have been used in the development of fluorescent probes for detecting carbonyl compounds. These probes have applications in environmental monitoring and analytical chemistry, demonstrating sensitivity to various compounds in water samples (Houdier et al., 2000).
Synthesis and Antimicrobial Properties
Further studies have focused on the synthesis of indole acetamide derivatives and their antimicrobial properties. These compounds have shown potential as new antimicrobial agents, with promising results against a range of bacterial and fungal strains (Almutairi et al., 2018).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound likely induces a range of molecular and cellular changes.
properties
IUPAC Name |
N-[5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-14-6-8-18(9-7-14)27-11-5-10-24-21-16(3)12-15(2)13-19(21)20(22(24)26)23-17(4)25/h6-9,12-13,20H,5,10-11H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNPYCPUWVYJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2928091.png)
![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)
![N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2928093.png)




![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2928099.png)


![Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2928105.png)


![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2928111.png)